[1,1-Biphenyl]-4-ol,2-ethoxy-5-methyl-
Description
[1,1-Biphenyl]-4-ol,2-ethoxy-5-methyl- is a biphenyl derivative characterized by a hydroxyl (-OH) group at the para position (4-) of one phenyl ring and substituents including an ethoxy (-OCH₂CH₃) group at position 2 and a methyl (-CH₃) group at position 5 on the adjacent phenyl ring. This compound belongs to a broader class of biphenyl derivatives widely studied for their pharmacological, agrochemical, and material science applications due to their structural versatility and tunable electronic properties .
Properties
CAS No. |
147838-45-7 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.291 |
IUPAC Name |
5-ethoxy-2-methyl-4-phenylphenol |
InChI |
InChI=1S/C15H16O2/c1-3-17-15-10-14(16)11(2)9-13(15)12-7-5-4-6-8-12/h4-10,16H,3H2,1-2H3 |
InChI Key |
ZHITVJRKDCPSSK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C2=CC=CC=C2)C)O |
Synonyms |
[1,1-Biphenyl]-4-ol,2-ethoxy-5-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacological Activity
CV-11974 (Angiotensin II Receptor Antagonist)
- Structure : 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid.
- Key Features : Contains a biphenyl core with ethoxy and tetrazole groups.
- Pharmacological Data :
- Comparison: The ethoxy group in CV-11974 enhances receptor affinity, while the tetrazole moiety contributes to ionic interactions with the receptor.
Bifenazate Metabolites
Structural Analogues with Modified Substituents
[1,1'-Biphenyl]-4-ol,2'-methoxy-3,5'-di-2-propenyl
- Structure : Contains methoxy (-OCH₃) and allyl (-CH₂CH=CH₂) groups at positions 2' and 3/5'.
- Comparison : The ethoxy group in [1,1-Biphenyl]-4-ol,2-ethoxy-5-methyl- provides less steric hindrance than allyl groups, favoring simpler synthetic routes and lower molecular weight (MW: ~244.3 g/mol vs. ~324.4 g/mol for the allyl analogue) .
Halogenated Derivatives (e.g., 4'-Chloro-[1,1'-biphenyl]-4-ol)
- Structure : Chlorine substituent at position 4'.
- Toxicity Data : Halogenated biphenyls are often classified as Chemicals of High Concern due to persistence and bioaccumulation (e.g., Minnesota HRL listings) .
- Comparison : The absence of halogens in [1,1-Biphenyl]-4-ol,2-ethoxy-5-methyl- reduces ecological toxicity risks but may limit applications in flame retardants or dielectric fluids where halogenated analogues dominate .
Physicochemical Properties
Table 1: Key Properties of Selected Biphenyl Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP* | Key Substituents |
|---|---|---|---|---|
| [1,1-Biphenyl]-4-ol,2-ethoxy-5-methyl- | C₁₅H₁₆O₂ | 244.3 | ~3.1 | -OH, -OCH₂CH₃, -CH₃ |
| CV-11974 | C₂₈H₂₆N₆O₃ | 506.5 | ~4.5 | -OCH₂CH₃, tetrazole, benzimidazole |
| 4'-Chloro-[1,1'-biphenyl]-4-ol | C₁₂H₉ClO | 204.7 | ~3.8 | -OH, -Cl |
| 2'-Methoxy-3,5'-diallyl derivative | C₂₀H₂₂O₂ | 324.4 | ~4.7 | -OCH₃, -CH₂CH=CH₂ |
*logP values estimated using fragment-based methods.
- Solubility: The hydroxyl group in [1,1-Biphenyl]-4-ol,2-ethoxy-5-methyl- enhances water solubility compared to non-polar analogues like 4'-chloro derivatives.
- Electronic Effects : Ethoxy and methyl groups are electron-donating, stabilizing the biphenyl system and influencing UV absorption and fluorescence properties .
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